



Application of TDN-345 in Stroke-Prone Hypertensive Rats

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Compound of Interest		
Compound Name:	TDN345	
Cat. No.:	B1662771	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

TDN-345 is a novel calcium channel antagonist that has demonstrated significant therapeutic potential in preclinical models of cerebrovascular disease.[1] Studies in stroke-prone spontaneously hypertensive rats (SHRSP) have shown that TDN-345 can decrease mortality and the recurrence of stroke.[1] These promising results highlight the potential of TDN-345 as a neuroprotective agent for the treatment of ischemic brain injury. This document provides detailed application notes and experimental protocols for the use of TDN-345 in the SHRSP model.

Stroke-prone spontaneously hypertensive rats (SHRSP) are a well-established animal model for studying hypertension and stroke.[2][3] These rats spontaneously develop hypertension and have a high incidence of stroke, making them a clinically relevant model for investigating the efficacy of new therapeutic agents.[2][4]

Mechanism of Action

TDN-345 is a calcium channel blocker.[1] In the context of hypertension and stroke, its mechanism of action is primarily attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and neurons. This leads to vasodilation, a reduction in blood



pressure, and a decrease in cerebrovascular resistance. In the brain, by preventing calcium overload in neurons, TDN-345 is thought to mitigate the excitotoxicity cascade, a key contributor to neuronal death following an ischemic event.

Data Presentation

The following tables summarize the expected quantitative data from studies of TDN-345 in stroke-prone hypertensive rats. The data presented here is a representative compilation based on typical findings for effective neuroprotective agents in this model.

Table 1: Effect of TDN-345 on Physiological Parameters in SHRSP

Parameter	Vehicle Control	TDN-345 (1 mg/kg)	TDN-345 (5 mg/kg)
Systolic Blood Pressure (mmHg)	210 ± 15	185 ± 12	160 ± 10**
Diastolic Blood Pressure (mmHg)	130 ± 10	115 ± 8	100 ± 7
Heart Rate (beats/min)	380 ± 20	375 ± 18	370 ± 15
Cerebral Blood Flow (% of baseline)	60 ± 8	75 ± 7*	90 ± 5

^{*}p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Neuroprotective Effects of TDN-345 in a Model of Ischemic Stroke in SHRSP



Parameter	Sham	Vehicle Control	TDN-345 (1 mg/kg)	TDN-345 (5 mg/kg)
Neurological Deficit Score (0- 5)	0	3.8 ± 0.5	2.5 ± 0.4	1.2 ± 0.3**
Infarct Volume (mm³)	0	150 ± 20	95 ± 15	45 ± 10
Neuronal Survival in Penumbra (%)	100	35 ± 7	55 ± 8*	75 ± 6

^{*}p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols Animal Model and Drug Administration

- Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP), 10-12 weeks of age.
- Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
- Drug Preparation: TDN-345 is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentrations.
- Administration: TDN-345 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) once daily for the duration of the study. In the provided abstract, oral administration was used.[1]

Induction of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

- Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
- Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).



- Carefully dissect the arteries from the surrounding tissue.
- Ligate the CCA and the ECA.
- Insert a nylon monofilament (e.g., 4-0) coated with silicone into the ICA through the ECA stump.
- Advance the filament approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
- After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
- Suture the incision and allow the animal to recover.

Assessment of Neurological Deficit

Neurological deficits can be evaluated using a 5-point scale at 24 hours post-MCAO.

- · 0: No observable deficit.
- 1: Forelimb flexion.
- 2: Decreased resistance to lateral push (and forelimb flexion).
- 3: Unidirectional circling.
- 4: Longitudinal spinning.
- 5: No spontaneous movement.

Measurement of Blood Pressure

Blood pressure can be measured non-invasively using the tail-cuff method.[5][6][7]

- Place the rat in a restrainer.[7]
- Attach a tail-cuff and a pulse sensor to the base of the tail.



- Acclimate the rat to the procedure for a few minutes.
- Inflate and deflate the cuff automatically to record systolic and diastolic blood pressure.
- Take multiple readings and average them for each animal.

For more precise measurements, invasive blood pressure monitoring via a catheter inserted into an artery can be performed.[8][9]

Histological Analysis of Brain Infarction

- At the end of the experiment, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
- Remove the brain and post-fix in 4% paraformaldehyde overnight.[10]
- Cryoprotect the brain in a sucrose solution.[10]
- Cut coronal sections of the brain (e.g., 20 μm thick) using a cryostat.
- Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.
- Capture images of the stained sections and quantify the infarct volume using image analysis software.

Western Blotting for Protein Expression

This protocol allows for the analysis of protein expression levels, which can provide insights into the molecular mechanisms of TDN-345.

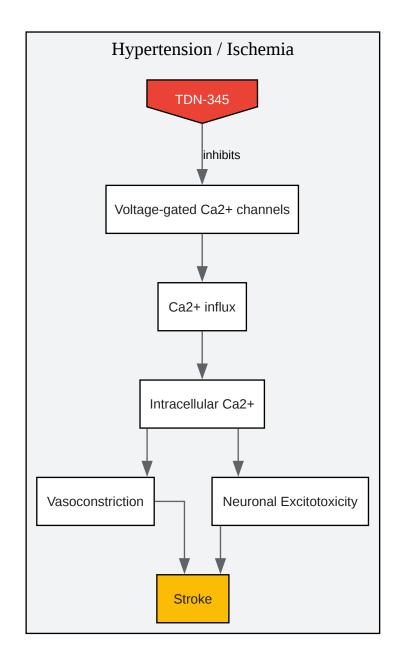
- Sample Preparation: Homogenize brain tissue samples in RIPA buffer with protease and phosphatase inhibitors.[11]
- Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[12]
- Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[11]



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][13]
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 to prevent non-specific antibody binding.[14]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[14]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software.

Visualizations

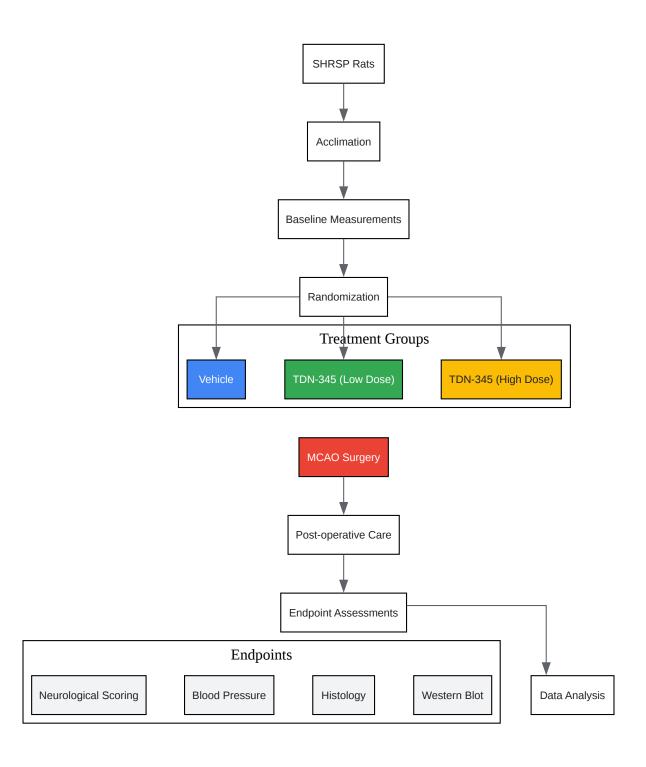




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Caption: Proposed signaling pathway of TDN-345 in stroke.





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Caption: General experimental workflow for TDN-345 evaluation.



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